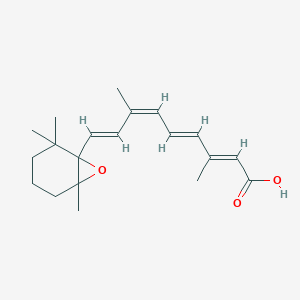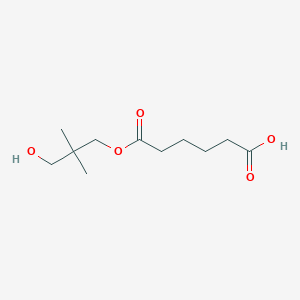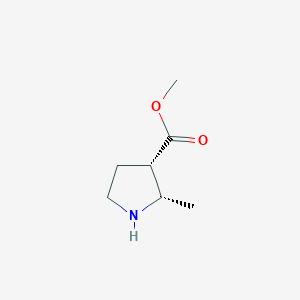
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired pyrrolidine derivative . The reaction conditions often involve specific oxidants and additives to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include pyrrolidin-2-ones, N-substituted pyrrolidines, and other functionalized pyrrolidine derivatives .
Scientific Research Applications
(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: This compound is similar in structure but contains a hydroxyl group, which can significantly alter its reactivity and applications.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid:
Properties
IUPAC Name |
methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDYEQHVQBQMQ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
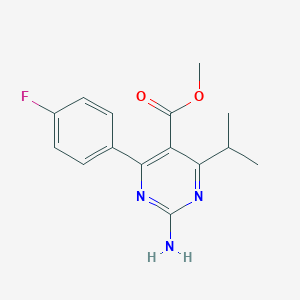
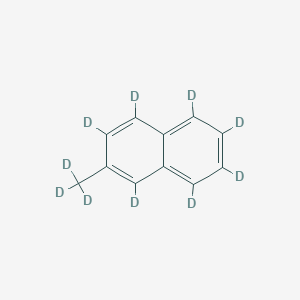
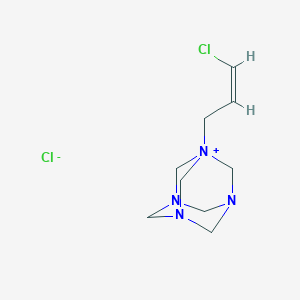
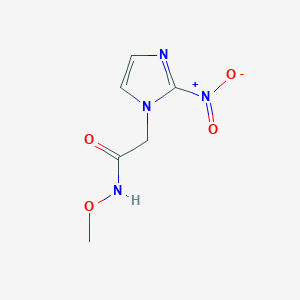
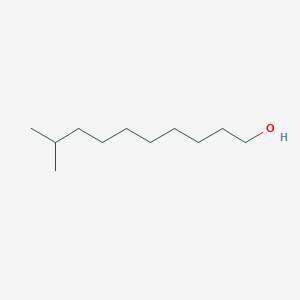
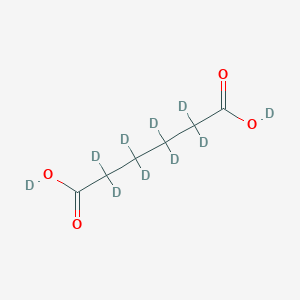
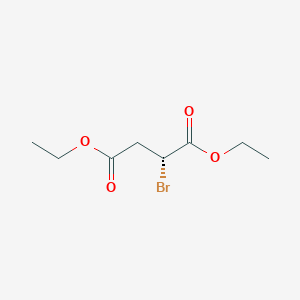
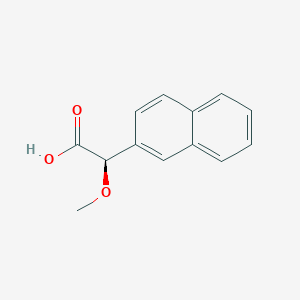
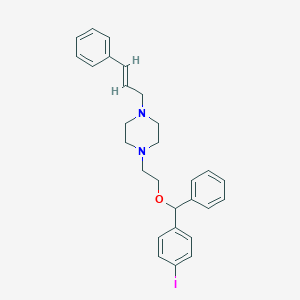
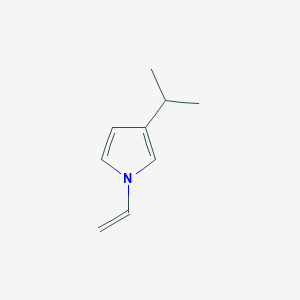
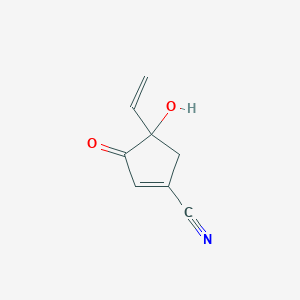
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
